molecular formula C15H17NO4S B5887348 N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide

N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5887348
M. Wt: 307.4 g/mol
InChI Key: MMDROVSUXISCNH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with two methoxy groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction scheme is as follows:

3,4-dimethoxyaniline+benzenesulfonyl chlorideThis compound\text{3,4-dimethoxyaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 3,4-dimethoxyaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide exerts its effects involves the interaction with specific molecular targets. For instance, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide stands out due to its unique combination of a sulfonamide group with methoxy-substituted aromatic rings, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-19-14-9-8-13(10-15(14)20-2)16-21(17,18)11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDROVSUXISCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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